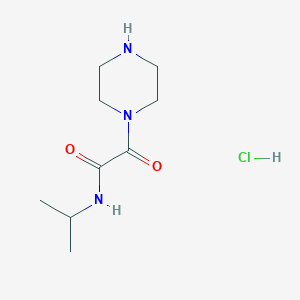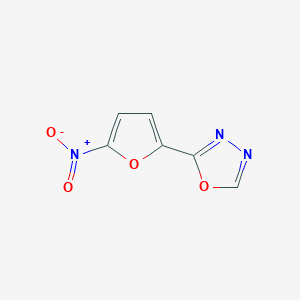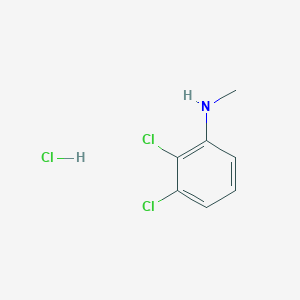![molecular formula C11H17NO B1420294 Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine CAS No. 184970-18-1](/img/structure/B1420294.png)
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine
Overview
Description
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine, also known as (3-isopropoxyphenyl)-N-methylmethanamine, is a chemical compound with the CAS Number: 184970-18-1 . It has a molecular weight of 179.26 . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is 1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 179.26 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Application 1: Fungicidal Activity of Pyrimidinamine Derivatives
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine has been used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives were designed using pyrimidifen as a template according to the principle of bioisosterism .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source, but it involved the use of pyrimidifen as a template and the application of the principle of bioisosterism .
- Results or Outcomes: Among the synthesized compounds, one particular compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Metabolite of the PRMT Inhibitor, EPZ011652
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a component of EPZ011652, a potent protein arginine N-methyltransferase inhibitor . The compound undergoes metabolic clearance, with one of the metabolites being a novel N-acetylated aliphatic amine .
- Methods of Application or Experimental Procedures: Pharmacokinetic and metabolite identification studies were conducted to understand the clearance pathways of EPZ011652 . The formation of the N-acetylated metabolite was confirmed via liquid chromatography - mass spectrometry (LC-MS n) accurate mass measurement .
- Results or Outcomes: The N-acetylated metabolite was found to be a substrate for other metabolizing enzymes, undergoing sequential phase I (demethylation, oxidation) or phase II (sulfation) reactions . Both NAT1 and NAT2 were found capable of acetylating EPZ011652, although with different catalytic efficiencies .
Application 3: Synthesis of Imidazole Derivatives
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is used in the synthesis of imidazole derivatives . These derivatives have shown good scavenging potential in antioxidant assays, compared to ascorbic acid .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source, but it involved the use of various reagents and conditions to form the imidazole ring .
- Results or Outcomes: The synthesized imidazole derivatives showed good scavenging potential in antioxidant assays, compared to ascorbic acid .
Application 4: Component of Commercial Products
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a component of various commercial products, as indicated by its listing on chemical supplier websites .
- Methods of Application or Experimental Procedures: The compound is likely used in the synthesis or formulation of these products . The specific methods of application or experimental procedures would depend on the product .
Safety And Hazards
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-1-(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQQYZRNIQISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)


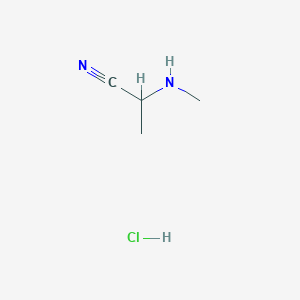
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
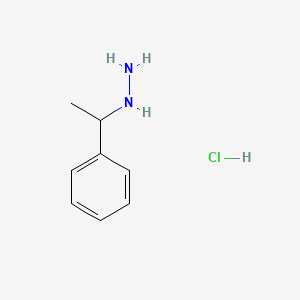
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
